Uniformly labeled D-[UL-¹³C₆]glucosamine hydrochloride (chemical formula: ¹³C₆H₁₄ClNO₅; molecular weight: 221.59 g/mol) serves as a critical tracer for elucidating carbon fate in metabolic networks. This compound features ¹³C atoms at all six carbon positions, enabling high-resolution tracking through glycolysis, hexosamine biosynthesis (HBP), and nucleotide sugar pathways. When introduced into biological systems, its metabolism generates mass isotopologues (e.g., M+6 for intact glucose units or M+8 for UDP-N-acetylglucosamine), detectable via LC-MS or GC-MS. These labeling patterns allow computational flux estimation using software tools like Metran and INCA, which apply elementary metabolite unit (EMU) algorithms to resolve intracellular fluxes [3] [5] [10].
In cancer metabolism studies, D-[UL-¹³C₆]glucosamine quantifies rewired pathways such as:
Table 1: 13C-MFA Software Tools for Flux Quantification
Software | Algorithm | Isotope Tracking | Key Application |
---|---|---|---|
Metran | EMU | ¹³C | Mammalian cell flux maps |
INCA | EMU | ¹³C, ²H | Cancer bioenergetics |
OpenFLUX | Linear optimization | ¹³C | Microbial engineering |
13CFLUX2 | Iterative fitting | ¹³C | Industrial biotechnology |
While position-specific isotopologs (e.g., [1-¹³C]glucosamine) simplify pathway validation, D-[UL-¹³C₆]glucosamine offers three key advantages:
However, selective labeling outperforms UL-¹³C₆ in:
Table 2: Tracer Selection for Targeted Pathway Interrogation
Tracer Type | Optimal Pathways | Limitations |
---|---|---|
D-[UL-¹³C₆]glucosamine | HBP, glycosylation, GSH synthesis | Overlapping MIDs in fragmented metabolites |
[1-¹³C]glucosamine | Glycolysis entry points | Misses carbon scrambling in TCA |
[U-¹³C]glutamine | Reductive carboxylation | Low HBP resolution |
D-[UL-¹³C₆]glucosamine hydrochloride enters salvage via a conserved three-step enzymatic cascade:
In hypoxia-tolerant Spalax cells, ¹³C₆ labeling revealed salvage dominance over de novo HBP:
This rerouting supports proteoglycan synthesis and stress adaptation, underscoring salvage as a metabolic control point.
Key technical limitations arise when using D-[UL-¹³C₆]glucosamine for nucleotide sugar studies:
Isotope dilution effects
Enzymatic bottlenecks
Analytical constraints
Table 3: UDP-GlcNAc Biosynthesis Efficiency in ¹³C₆-Glucosamine Studies
Cell Type | ¹³C₆ Uptake (nmol/10⁶ cells/h) | UDP-GlcNAc M+8 Enrichment (%) | Major Dilution Source |
---|---|---|---|
Spalax fibroblasts | 98 ± 11 | 63 ± 8 | Glutamine-derived acetyl-CoA |
Rat fibroblasts | 142 ± 15 | 29 ± 5 | Lipid-derived acetyl-CoA |
Cancer cell lines | 210–350 | 45–58 | Media pyruvate |
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